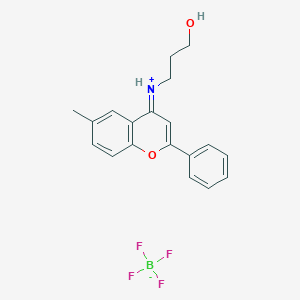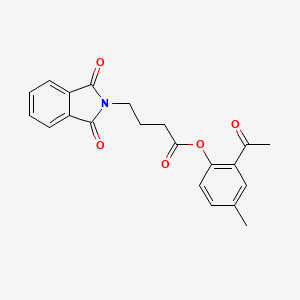
(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenylidene core, which is known for its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate typically involves a multi-step process. The initial step often includes the formation of the chromenylidene core through a condensation reaction between a phenyl-substituted benzaldehyde and a suitable acetophenone derivative under acidic or basic conditions. The subsequent steps involve chlorination and acetylation reactions to introduce the chloro and acetyl groups, respectively. The final step includes the formation of the azanium salt by reacting the chromenylidene derivative with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of methoxy or thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Reduced chromenylidene derivatives.
Substitution: Methoxy or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is used as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an anti-cancer agent. Its ability to interact with DNA and inhibit certain enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory and analgesic properties. Its ability to modulate specific biochemical pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate involves its interaction with cellular components such as DNA and enzymes. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Similar in having chloro-substituted aromatic rings.
Cephalexin: An antibiotic with a different core structure but similar in having multiple functional groups.
Benzene derivatives: Such as toluene and xylene, which share the aromatic ring structure.
Uniqueness
(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is unique due to its chromenylidene core, which imparts distinct chemical reactivity and biological activity. Unlike simpler aromatic compounds, its structure allows for a broader range of chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2.BF4/c1-15(26)16-7-10-19(11-8-16)25-21-14-23(17-5-3-2-4-6-17)27-22-12-9-18(24)13-20(21)22;2-1(3,4)5/h2-14H,1H3;/q;-1/p+1/b25-21+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMMXRXNICTJP-JMFMGIQESA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)C1=CC=C(C=C1)[NH+]=C2C=C(OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(=O)C1=CC=C(C=C1)/[NH+]=C/2\C=C(OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BClF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(Z)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7747573.png)
![1-ethyl-3-[(Z)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B7747580.png)
![3-[(6-Nitroquinazolin-4-yl)amino]phenol](/img/structure/B7747581.png)
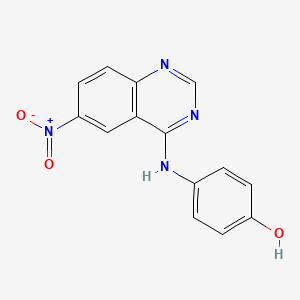
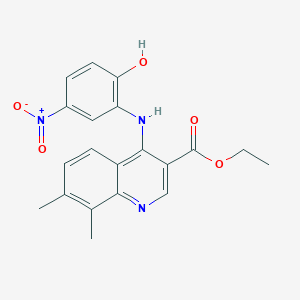

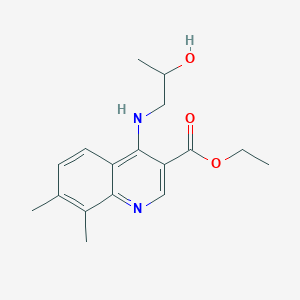
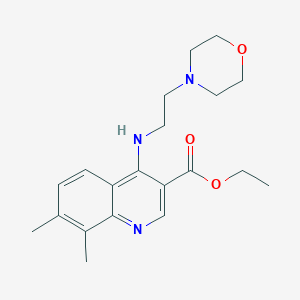
![Ethyl 4-[3-(dimethylamino)propylamino]-7,8-dimethylquinoline-3-carboxylate;hydrochloride](/img/structure/B7747612.png)
![2-[3-(2-Ethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B7747631.png)
![(E)-N-butyl-2-cyano-3-[3-ethoxy-4-[2-(2-ethoxyanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B7747632.png)
![2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid](/img/structure/B7747641.png)
